![molecular formula C6H9NO2 B13016628 (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is performed on a gram scale and provides high yields and diastereoselectivities . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a related structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for cyclopropanation and other transition metal catalysts for various transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can produce a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives .
Aplicaciones Científicas De Investigación
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid has significant potential in the field of drug discovery due to its unique structure and bioactive properties. It has been applied as a key synthetic intermediate in several total syntheses and has shown potential in the development of bioactive molecules . The compound’s nitrogen-containing heterocyclic structure makes it particularly interesting for pharmaceutical applications, including the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. Detailed studies on the exact molecular targets and pathways involved are still ongoing.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and 3-azabicyclo[3.1.0]hexane derivatives . These compounds share a similar bicyclic structure and nitrogen-containing heterocycle, making them interesting for comparison.
Uniqueness: What sets (3S)-2-azabicyclo[211]hexane-3-carboxylic acid apart is its specific bicyclic structure, which provides unique chemical and biological properties
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3?,4?,5-/m0/s1 |
Clave InChI |
YGOZJCRQJHXVJY-YCXLAJEKSA-N |
SMILES isomérico |
C1C2CC1N[C@@H]2C(=O)O |
SMILES canónico |
C1C2CC1NC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



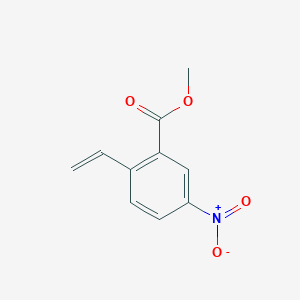

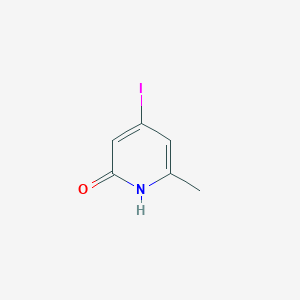
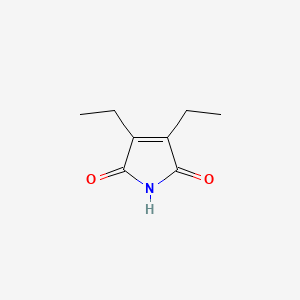
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)

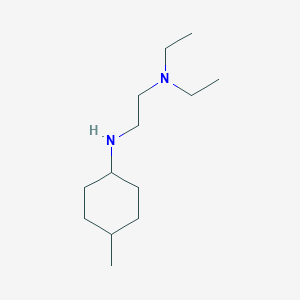
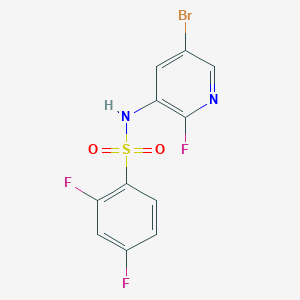

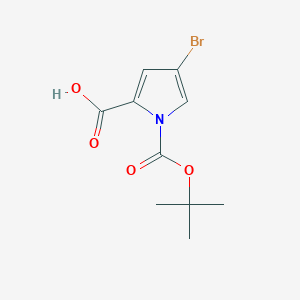
![6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13016638.png)


